1-[3-(4-Fluorophenyl)propyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in relation to neurotransmitter systems. Its structure includes a piperazine moiety linked to a propyl chain that bears a para-fluorophenyl substituent, which is significant for its biological interactions.
1-[3-(4-Fluorophenyl)propyl]piperazine can be classified under several categories:
The synthesis of 1-[3-(4-Fluorophenyl)propyl]piperazine typically involves multi-step organic reactions. Commonly, the synthesis begins with the formation of the piperazine ring followed by the introduction of the fluorophenyl group.
The molecular formula of 1-[3-(4-Fluorophenyl)propyl]piperazine is . The structure features:
1-[3-(4-Fluorophenyl)propyl]piperazine participates in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can alter its interaction with biological targets.
The mechanism of action for 1-[3-(4-Fluorophenyl)propyl]piperazine is primarily related to its interaction with neurotransmitter receptors. It has been shown to bind selectively to dopamine and serotonin transporters, potentially influencing mood and behavior.
Relevant data from studies indicate that modifications to the structure can significantly affect both physical properties and biological activity .
1-[3-(4-Fluorophenyl)propyl]piperazine has potential applications in various scientific fields:
1-[3-(4-Fluorophenyl)propyl]piperazine is a synthetic organic compound classified as a N-substituted piperazine derivative. Its systematic IUPAC name is 1-[3-(4-fluorophenyl)propyl]piperazine, reflecting the propyl linker bridging the 4-fluorophenyl group and the piperazine nitrogen. The molecular formula C₁₃H₁₉FN₂ (molecular weight: 222.30 g/mol) confirms elemental composition, with the fluorine atom positioned para to the propyl attachment on the benzene ring [1]. Alternative names include:
The compound's PubChem CID is 22718357, providing authoritative access to structural and property data [1]. Its canonical SMILES (FC1=CC=C(CCCN2CCNCC2)C=C1) and InChIKey (VQOQESVPAGFVLM-UHFFFAOYSA-N) enable precise cheminformatics applications.
Table 1: Chemical Identification Data
Property | Value |
---|---|
Systematic Name | 1-[3-(4-Fluorophenyl)propyl]piperazine |
Molecular Formula | C₁₃H₁₉FN₂ |
Molecular Weight | 222.30 g/mol |
PubChem CID | 22718357 |
CAS Registry Number | 22718357 (RN) |
Canonical SMILES | FC1=CC=C(CCCN2CCNCC2)C=C1 |
InChIKey | VQOQESVPAGFVLM-UHFFFAOYSA-N |
This compound belongs to the arylalkylpiperazine subclass, characterized by a phenyl group linked via a three-carbon alkyl chain to one piperazine nitrogen. Key structural features include:
Structurally analogous compounds demonstrate the impact of modifications:
Table 2: Structural Analogues and Key Modifications
Compound | Structural Variation | Biological Relevance |
---|---|---|
1-[2-(4-Fluorophenyl)ethyl]piperazine | Shorter ethyl linker | Enhanced serotonin receptor affinity |
1-[3-(4-Fluorophenoxy)propyl]piperazine | Ether linkage (C-O-C) | Reduced logP; altered metabolism |
1-Ethyl-3-(4-fluorophenyl)piperazine | Ethyl directly on piperazine N | Distinct conformational constraints |
GBR-13098 | Fluorophenylpropylpiperazine + diphenylmethoxyethyl | Dopamine transporter inhibition [7] |
1-[3-(4-Fluorophenyl)propyl]piperazine emerged as a versatile scaffold in late 20th-century drug discovery, primarily due to piperazine's "privileged structure" status. Key historical roles include:
Seminal studies validated the three-carbon spacer as optimal for balancing receptor affinity and metabolic stability. Compared to ortho- or meta-fluorinated isomers, the para-fluoro configuration maximized steric complementarity with CNS targets [5] [6]. Patent literature from the 1980s (e.g., EP0021368A1) further established piperazinylalkoxyindanes with fluorophenyl groups as anxiolytics, highlighting the therapeutic relevance of this chemotype [5].
Table 3: Key Therapeutic Applications of Structural Analogues
Therapeutic Area | Compound Example | Activity |
---|---|---|
Anticancer Agents | Oroxylin A-7-O-piperazinyl hybrids | IC₅₀ = 1.42 µM (HCT116 cells) [4] |
Dopamine Transporter Ligands | cis-3,5-Dimethylpiperazinylalkyl-bis(4′-fluorophenyl)amines | Kᵢ = 4.2 nM for DAT [6] |
Anxiolytics (Historic) | Piperazinylalkoxyindanes | Anti-fighting ED₅₀ = 1.2 mg/kg (mice) [5] |
Antibacterial Agents | Thiazole-piperazine-quinazolines | MIC = 12 µg/mL against X. oryzae [8] |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: